2-(2,6-dimethylmorpholino)-1,3-thiazole-5-carbaldehyde N-[4-(trifluoromethyl)phenyl]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dimethylmorpholino)-1,3-thiazole-5-carbaldehyde N-[4-(trifluoromethyl)phenyl]hydrazone is a complex organic compound featuring a morpholine ring, a thiazole ring, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylmorpholino)-1,3-thiazole-5-carbaldehyde N-[4-(trifluoromethyl)phenyl]hydrazone typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction where 2,6-dimethylmorpholine reacts with a suitable halogenated precursor.
Formation of the Hydrazone Linkage: The final step involves the reaction of 2-(2,6-dimethylmorpholino)-1,3-thiazole-5-carbaldehyde with 4-(trifluoromethyl)phenylhydrazine under mild acidic conditions to form the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylmorpholino)-1,3-thiazole-5-carbaldehyde N-[4-(trifluoromethyl)phenyl]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazone linkage to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or ketones, while reduction could produce amines.
Scientific Research Applications
2-(2,6-Dimethylmorpholino)-1,3-thiazole-5-carbaldehyde N-[4-(trifluoromethyl)phenyl]hydrazone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets involved in cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylmorpholino)-1,3-thiazole-5-carbaldehyde N-[4-(trifluoromethyl)phenyl]hydrazone involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can form stable complexes with metal ions, potentially inhibiting metalloproteins. Additionally, the trifluoromethyl group enhances its binding affinity to hydrophobic pockets in proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dimethylmorpholino)-1,3-thiazole-5-carbaldehyde N-[4-(methyl)phenyl]hydrazone
- 2-(2,6-Dimethylmorpholino)-1,3-thiazole-5-carbaldehyde N-[4-(chloromethyl)phenyl]hydrazone
- 2-(2,6-Dimethylmorpholino)-1,3-thiazole-5-carbaldehyde N-[4-(fluoromethyl)phenyl]hydrazone
Uniqueness
The presence of the trifluoromethyl group in 2-(2,6-dimethylmorpholino)-1,3-thiazole-5-carbaldehyde N-[4-(trifluoromethyl)phenyl]hydrazone distinguishes it from similar compounds. This group significantly enhances its lipophilicity and metabolic stability, making it more effective in biological systems. Additionally, the trifluoromethyl group can improve the compound’s ability to cross cell membranes, increasing its potential as a therapeutic agent.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-[(E)-[2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-5-yl]methylideneamino]-4-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4OS/c1-11-9-24(10-12(2)25-11)16-21-7-15(26-16)8-22-23-14-5-3-13(4-6-14)17(18,19)20/h3-8,11-12,23H,9-10H2,1-2H3/b22-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYWNEZYJFHABR-GZIVZEMBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(S2)C=NNC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C2=NC=C(S2)/C=N/NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.